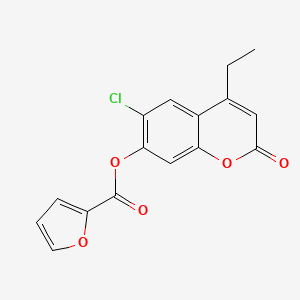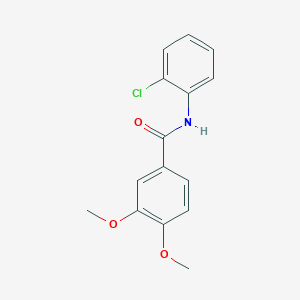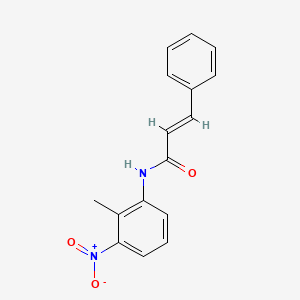
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide, also known as MNPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MNPA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide acts by binding to specific targets in the body, such as enzymes and receptors, and modulating their activity. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to bind to the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the exploration of its potential in treating other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanisms by which this compound exerts its biological effects and to determine its potential side effects and toxicity in vivo.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its anti-inflammatory and anti-cancer properties, as well as its potential in treating neurodegenerative diseases, make it an attractive target for further research. However, further studies are needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitroaniline with phenylacetyl chloride, followed by a cyclization reaction. The purity and yield of the final product can be optimized through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has been investigated for its potential as a therapeutic agent in various disease models. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. This compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-14(8-5-9-15(12)18(20)21)17-16(19)11-10-13-6-3-2-4-7-13/h2-11H,1H3,(H,17,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOPPAHTIIPEO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

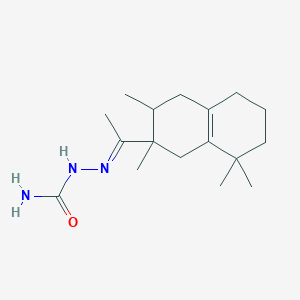

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
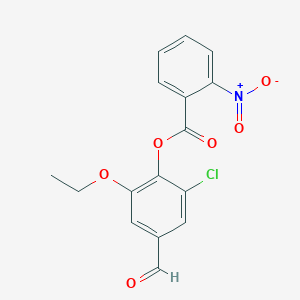
![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)

![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)
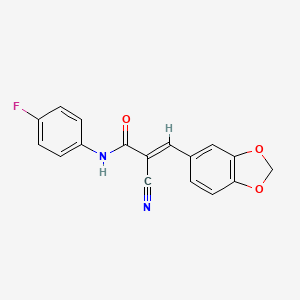
![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)
